

Comparative Guide: MS Fragmentation & Structural Validation of H-Gly-D-Val-OMe

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Compound of Interest

Compound Name: *Methyl glycyL-D-valinate hydrochloride*

CAS No.: 857506-76-4

Cat. No.: B2597447

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Executive Summary

H-Gly-D-Val-OMe is a dipeptide ester often used as a chiral building block or reference standard. In analytical workflows, its correct identification relies on distinguishing it from three primary confounders:

- Sequence Isomers: H-Val-Gly-OMe (Identical mass, different connectivity).
- Hydrolysis Products: H-Gly-D-Val-OH (Free acid impurity).
- Stereoisomers: H-Gly-L-Val-OMe (Identical mass and fragmentation).

Key Takeaway: While standard MS/MS cannot differentiate the D/L stereochemistry without chiral selectors, it is the gold standard for confirming sequence connectivity (Gly-Val vs. Val-Gly) and C-terminal modification status (OMe vs. OH).

Part 1: Theoretical Framework & Predicted Fragmentation

The Molecule

- Formula:

- Monoisotopic Mass (Neutral): 188.12 Da
- Precursor Ion $[M+H]^+$: 189.13 Da

Fragmentation Mechanism (Mobile Proton Model)

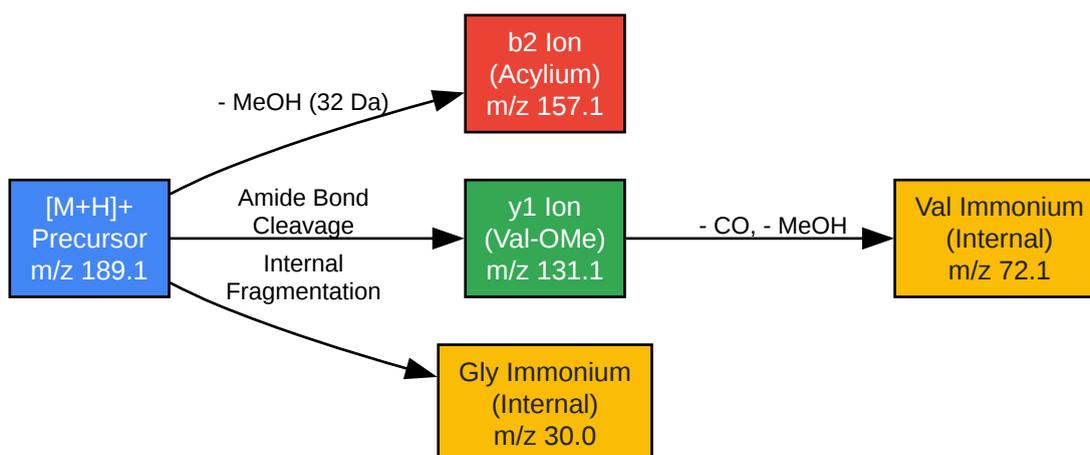
In Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID), the proton added to the N-terminal amine becomes "mobile."^[1] Upon collisional activation, this proton transfers to the peptide bond nitrogen, weakening the amide linkage and leading to characteristic backbone cleavages:^[1]

- -ions: Charge retained on the N-terminus (Gly-containing).
- -ions: Charge retained on the C-terminus (Val-OMe-containing).

For a dipeptide methyl ester, the fragmentation is dominated by the stability of the C-terminal fragment and the loss of the methyl ester group.

Diagnostic Ion Pathway

The following Graphviz diagram illustrates the specific fragmentation pathway for H-Gly-D-Val-OMe.



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Figure 1: Predicted ESI-CID fragmentation pathway for H-Gly-D-Val-OMe. The ion at m/z 131.1 is the primary diagnostic peak for the C-terminal sequence.

Part 2: Comparative Analysis

This section compares the target molecule against its most common analytical interferences.

Comparison 1: Sequence Isomer (Specificity)

Scenario: You observe a peak at m/z 189.1. Is it Gly-Val-OMe or Val-Gly-OMe?

Feature	H-Gly-D-Val-OMe (Target)	H-Val-Gly-OMe (Isomer)	Differentiation Logic
Precursor [M+H] ⁺	189.13	189.13	Indistinguishable by MS1.
Ion	131.1 (Val-OMe)	89.0 (Gly-OMe)	Primary Discriminator. The C-terminal fragment retains the ester.
Ion	157.1 (Gly-Val)	157.1 (Val-Gly)	Indistinguishable (both lose MeOH).
Immonium Ions	72 (Val), 30 (Gly)	72 (Val), 30 (Gly)	Both present, but relative intensity may vary.

Comparison 2: Hydrolysis Impurity (Stability)

Scenario: The methyl ester is labile. Has your standard degraded to the free acid?

Feature	H-Gly-D-Val-OMe (Intact)	H-Gly-D-Val-OH (Hydrolyzed)	Differentiation Logic
Precursor [M+H] ⁺	189.13	175.12	Mass Shift. Loss of 14 Da () indicates hydrolysis.
Ion	131.1 (Val-OMe)	117.1 (Val-OH)	Confirms C-terminal modification loss.
Neutral Loss	-32 Da (Methanol)	-18 Da (Water)	Methyl esters characteristically lose MeOH; acids lose water.

Comparison 3: Stereoisomer (Chirality)

Scenario: D-Val vs. L-Val.

- Standard MS/MS: Identical spectra. The fragmentation physics (bond energies) are not sufficiently different between enantiomers in an achiral environment.
- Solution: Requires Chiral Chromatography (e.g., Chiralpak columns) coupled to MS, or Ion Mobility Spectrometry (IMS) if the drift times differ significantly (often difficult for small dipeptides).

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this validated ESI-MS/MS workflow.

Sample Preparation

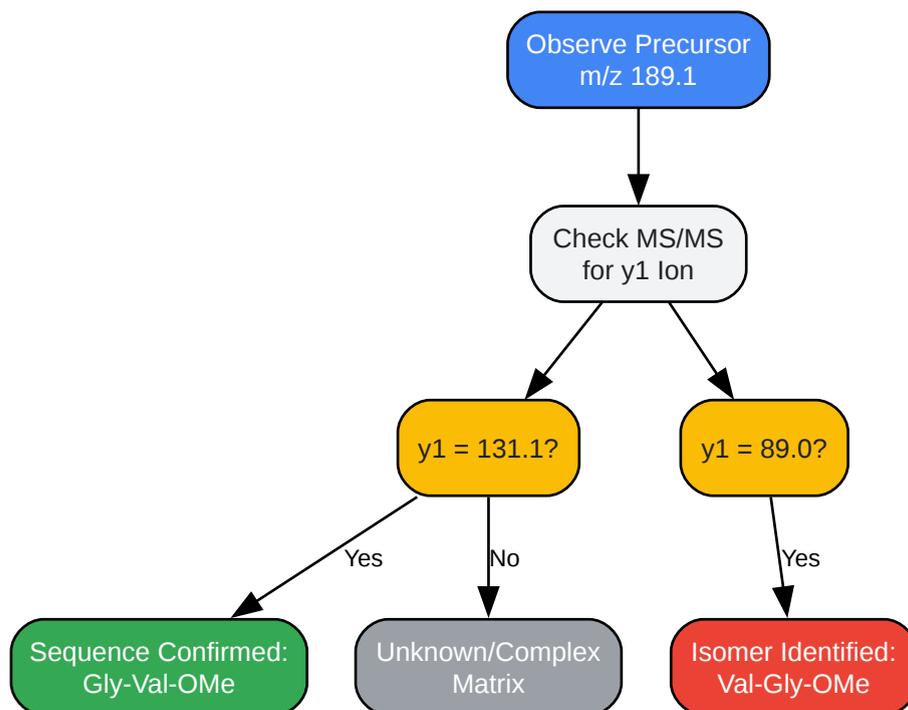
- Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
 - Why: Methanol aids solubility of the ester; Formic acid ensures protonation ([M+H]⁺ generation).
- Concentration: 1 μM (direct infusion) or 10 μM (LC-MS injection).

- Caution: Avoid high concentrations to prevent dimerization ($[2M+H]^+$ at m/z 377).

Instrument Parameters (Generic Q-TOF/Orbitrap)

- Ion Source: ESI Positive Mode.
- Scan Range: m/z 50 – 200 (Must include low mass immonium ions).
- Isolation Window: 1.0 Da (centered on 189.1).
- Collision Energy (CE): Stepped CE (15, 25, 35 eV).
- Validation: Low CE preserves the ion (131); High CE generates the immonium ion (72).

Decision Tree for Identification



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Figure 2: Logical workflow for distinguishing H-Gly-D-Val-OMe from its sequence isomer.

Part 4: Results & Interpretation

The "Fingerprint" Spectrum

A successful run for H-Gly-D-Val-OMe will display the following peak list. Relative abundances are approximate and instrument-dependent.

m/z (Monoisotopic)	Ion Type	Identity	Interpretation
189.13	[M+H] ⁺	Precursor	Intact molecule.
157.10	/ [M-MeOH] ⁺	Acylium Ion	Loss of neutral methanol (32 Da). Characteristic of methyl esters.
131.11		Val-OMe	Critical Peak. Confirms Valine is at the C-terminus.
72.08	Immonium	Valine	Confirms presence of Valine side chain. [2]
30.03	Immonium	Glycine	Confirms presence of Glycine (often below low-mass cutoff on traps).

Troubleshooting Common Issues

- Issue: Dominant peak at m/z 211.1.
 - Cause: Sodium adduct [M+Na]⁺.
 - Fix: Desalt sample or increase Formic Acid concentration to suppress Na⁺. Adducts fragment poorly.
- Issue: No fragmentation observed.
 - Cause: CE too low.

- Fix: Increase collision energy. Methyl esters are relatively stable; the amide bond requires ~20-30 eV to break efficiently.

References

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